molecular formula C33H46Bi2O11 B13746065 Angimuth CAS No. 4154-53-4

Angimuth

Cat. No.: B13746065
CAS No.: 4154-53-4
M. Wt: 1036.7 g/mol
InChI Key: ZGOJPTKBULDFJW-KKIOWIMLSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bismuth camphocarbonate typically involves the reaction of camphor-derived carboxylic acid with bismuth salts. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired bismuth complex .

Industrial Production Methods: Industrial production of bismuth camphocarbonate involves large-scale reactions in reactors where camphor-derived carboxylic acid is reacted with bismuth nitrate or bismuth chloride. The reaction mixture is then purified through crystallization or precipitation methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bismuth camphocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bismuth camphocarbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bismuth camphocarbonate involves its interaction with microbial cell walls, leading to disruption of cell membrane integrity and inhibition of microbial growth. It also has anti-inflammatory properties, which help in reducing inflammation and pain associated with infections .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Bismuth camphocarbonate is unique due to its specific combination of bismuth with camphor-derived carboxylate, which imparts distinct antimicrobial and anti-inflammatory properties. Unlike bismuth subsalicylate, which is primarily used for gastrointestinal issues, bismuth camphocarbonate is more focused on treating minor infections and inflammations .

Properties

CAS No.

4154-53-4

Molecular Formula

C33H46Bi2O11

Molecular Weight

1036.7 g/mol

IUPAC Name

dibismuth;oxygen(2-);(1R,2S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate;hydroxide

InChI

InChI=1S/3C11H16O3.2Bi.H2O.O/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;;;;/h3*6-7H,4-5H2,1-3H3,(H,13,14);;;1H2;/q;;;2*+3;;-2/p-4/t3*6-,7+,11+;;;;/m111..../s1

InChI Key

ZGOJPTKBULDFJW-KKIOWIMLSA-J

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)C(=O)[O-].[OH-].[O-2].[Bi+3].[Bi+3]

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[OH-].[O-2].[Bi+3].[Bi+3]

Origin of Product

United States

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